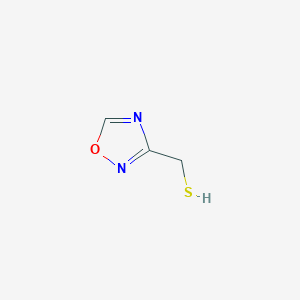

(1,2,4-Oxadiazol-3-yl)methanethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H4N2OS |

|---|---|

Molecular Weight |

116.14 g/mol |

IUPAC Name |

1,2,4-oxadiazol-3-ylmethanethiol |

InChI |

InChI=1S/C3H4N2OS/c7-1-3-4-2-6-5-3/h2,7H,1H2 |

InChI Key |

FRXVPUJHKWEFMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NO1)CS |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1,2,4 Oxadiazol 3 Yl Methanethiol and Its Precursors

Historical Perspective on Oxadiazole Synthesis

The journey into the chemistry of 1,2,4-oxadiazoles began in 1884 with the pioneering work of Tiemann and Krüger. nih.govresearchgate.net Their initial synthesis laid the groundwork for over a century of investigation into this heterocyclic system. Oxadiazoles (B1248032) are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. frontiersin.orgmdpi.com Depending on the arrangement of these heteroatoms, four isomers exist: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). researchgate.netfrontiersin.org Among these, the 1,2,4-oxadiazole (B8745197) scaffold has garnered significant attention in medicinal chemistry, where it is recognized as a bioisostere for esters and amides, offering enhanced metabolic stability. nih.govnih.gov The initial classical syntheses have been expanded upon, leading to a wide array of methods for creating these valuable chemical entities.

Classical and Modern Approaches to 1,2,4-Oxadiazole Ring Formation

The synthesis of the 1,2,4-oxadiazole ring is predominantly achieved through two major strategies: the acylation and subsequent cyclization of amidoximes, and the 1,3-dipolar cycloaddition between nitrile oxides and nitriles. nih.govchim.it These foundational methods have been refined and adapted over the years, leading to a variety of modern, efficient protocols.

Cyclization Reactions in 1,2,4-Oxadiazole Synthesis

Cyclization reactions are a cornerstone of 1,2,4-oxadiazole synthesis. The most prevalent method involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative (such as an acyl chloride, ester, or anhydride), which forms an O-acylamidoxime intermediate that subsequently undergoes cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole. chim.itresearchgate.net

Another significant approach is oxidative cyclization. For instance, N-acyl amidines can undergo NBS-promoted oxidative cyclization to afford substituted 1,2,4-oxadiazoles in nearly quantitative yields. researchgate.net Similarly, N-acylguanidines can be cyclized using an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) to form 3-amino-1,2,4-oxadiazoles. nih.govresearchgate.net These methods highlight the versatility of cyclization strategies in accessing a diverse range of substituted oxadiazoles at room temperature. researchgate.netnih.gov

Table 1: Overview of Cyclization Methods for 1,2,4-Oxadiazole Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Amidoximes and Acyl Chlorides | Base (e.g., Pyridine, TBAF) | 3,5-Disubstituted 1,2,4-Oxadiazoles | frontiersin.org |

| N-Acyl Amidines | N-Bromosuccinimide (NBS), Ethyl Acetate, RT | Substituted 1,2,4-Oxadiazoles | researchgate.net |

| Aromatic N-Acylguanidines | (Diacetoxyiodo)benzene (PIDA), DMF, RT | 3-Amino-1,2,4-Oxadiazoles | researchgate.net |

| Amidines and Methylarenes | Copper-Catalyst, Mild Conditions | 3,5-Disubstituted 1,2,4-Oxadiazoles | researchgate.net |

| N'-((3-oxoprop-1-en-1-yl)oxy)benzimidamides | NaH, Acetaldehyde or Acetophenone | Substituted 1,2,4-Oxadiazoles | nih.gov |

Condensation Methodologies

Condensation reactions provide a direct and often one-pot approach to the 1,2,4-oxadiazole core. A significant advancement in this area is the one-pot synthesis from amidoximes and carboxylic acid esters in a superbasic medium like NaOH/DMSO at room temperature. researchgate.netfrontiersin.org This method allows for the formation of diverse oxadiazole analogs with a simple purification process. frontiersin.org

Other effective condensation methodologies include:

The reaction of amidoximes with aldehydes in a NaOH/DMSO medium. researchgate.net

The condensation of amidoximes with N-acyl benzotriazoles using t-BuOK/DMSO. researchgate.net

The use of the Vilsmeier reagent to activate carboxylic acids for reaction with amidoximes. nih.govnih.gov

The reaction of aryl amidoximes with trifluoroacetimidoyl chlorides, catalyzed by NaH and titanium dioxide nanoparticles, to produce trifluoromethyl-substituted 1,2,4-oxadiazoles. researchgate.net

The assembly of 3,5-disubstituted 1,2,4-oxadiazoles can be efficiently achieved in a one-pot, three-step procedure starting from nitriles and carboxylic acids, which involves the in-situ generation of the amidoxime, followed by condensation and cyclodehydration. researchgate.net

Table 2: Selected Condensation Reactions for 1,2,4-Oxadiazole Formation

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type | Reference |

| Amidoxime | Carboxylic Acid Ester | NaOH/DMSO, RT | 3,5-Disubstituted 1,2,4-Oxadiazole | researchgate.netfrontiersin.org |

| Amidoxime | Aldehyde | NaOH/DMSO, Air | 3,5-Disubstituted 1,2,4-Oxadiazole | researchgate.net |

| Amidoxime | Carboxylic Acid | Vilsmeier Reagent, Trimethylamine, CH₂Cl₂ | 3,5-Disubstituted 1,2,4-Oxadiazole | nih.govnih.gov |

| Aryl Amidoxime | Trifluoroacetimidoyl Chloride | NaH, TiO₂ Nanoparticles | 3-Aryl-5-(trifluoromethyl)-1,2,4-Oxadiazole | researchgate.net |

| Nitrile | Carboxylic Acid | NH₂OH·HCl, TEA; then EDC, HOAt | 3,5-Disubstituted 1,2,4-Oxadiazole | researchgate.net |

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been applied to the synthesis of 1,2,4-oxadiazoles to develop more environmentally friendly protocols. frontiersin.org Microwave-assisted synthesis has emerged as a powerful tool, often leading to reduced reaction times, lower energy consumption, and improved yields. rsc.org For example, the heterocyclization of amidoximes and acyl chlorides or esters can be efficiently conducted under microwave irradiation. frontiersin.org

One-pot syntheses that minimize waste and avoid the isolation of intermediates are also central to green approaches. The use of solvent-free conditions or greener solvents like water or ethanol (B145695) is increasingly reported. rsc.org For instance, a one-pot green synthesis of 1,2,4-oxadiazoles from nitriles has been developed using microwave irradiation in the presence of magnesia-supported sodium carbonate under solvent-free conditions. rsc.org Another eco-friendly method involves the microwave-assisted reaction of α-amino acids and amidoximes in an acetone/water mixture. rsc.org These sustainable methods offer significant advantages over traditional protocols that may use hazardous solvents or require harsh conditions.

Introduction of the Methanethiol (B179389) Moiety: Functionalization Techniques

The synthesis of the specific target molecule, (1,2,4-Oxadiazol-3-yl)methanethiol, requires a strategy to introduce the methanethiol (-CH₂SH) group onto the pre-formed 1,2,4-oxadiazole ring. A common and effective strategy involves the functionalization of a suitable precursor, such as a 3-(halomethyl)-1,2,4-oxadiazole. The synthesis of 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives has been reported, establishing a viable route to these key intermediates. frontiersin.org These compounds are prepared by reacting the corresponding amidoxime with chloroacetyl chloride, followed by cyclization. frontiersin.org With the chloromethyl group in place, it can serve as an electrophilic handle for introducing the thiol functionality via nucleophilic substitution.

Thiolation Reactions on Oxadiazole Intermediates

The conversion of a chloromethyl group to a methanethiol group is a well-established transformation in organic synthesis. For a precursor like 3-substituted-5-(chloromethyl)-1,2,4-oxadiazole, several thiolation methods are applicable.

A direct approach involves a nucleophilic substitution reaction (S_N2) with a sulfur nucleophile. Reagents that can provide the "SH" group include:

Sodium or potassium hydrosulfide (B80085) (NaSH or KSH): This reagent can directly displace the chloride to form the thiol.

Thiourea (B124793): This classic method involves reacting the chloromethyl compound with thiourea to form an isothiouronium salt intermediate. Subsequent hydrolysis of this salt, typically under basic conditions, liberates the desired thiol. This method is often preferred as it avoids the use of gaseous and foul-smelling hydrogen sulfide (B99878) and can lead to cleaner reactions.

Sodium thiomethoxide (NaSMe): While this would yield a methyl sulfide, subsequent demethylation could provide the thiol. However, direct thiolation is more efficient.

The reactivity of the 5-(chloromethyl)-1,2,4-oxadiazole (B2962313) in nucleophilic substitution reactions has been demonstrated, for example, in its reaction with quinazoline (B50416) derivatives in the presence of a base like potassium carbonate. frontiersin.org By analogy, reacting it with a simple sulfur nucleophile like thiourea followed by hydrolysis presents a highly plausible and efficient route to this compound and its analogs. The thiol group on oxadiazole rings is known to readily undergo further nucleophilic substitution reactions, highlighting its utility as a versatile intermediate for further chemical modification. nih.gov

One-Pot Synthetic Strategies for this compound

The predominant route for synthesizing the 1,2,4-oxadiazole ring is the cyclocondensation of an amidoxime with a carboxylic acid or its activated derivative. mdpi.comresearchgate.net A hypothetical one-pot strategy for the target compound would therefore involve the reaction of an appropriate amidoxime precursor with a molecule containing the required C2-thiol fragment.

A plausible approach involves the in-situ formation and cyclization of an O-acylamidoxime intermediate. nih.gov For instance, the reaction could commence with the activation of a thioacetic acid derivative, followed by its reaction with an amidoxime and subsequent cyclodehydration, all within a single reaction vessel. The use of a coupling agent like 1,1'-Carbonyldiimidazole (CDI) can facilitate both the initial acylation and the final ring-closure at elevated temperatures. nih.gov Another efficient modern approach involves the use of an inorganic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (MeCN) at room temperature, which has proven effective for the one-pot synthesis of various 1,2,4-oxadiazoles from amidoximes and acyl chlorides. mdpi.comnih.gov

A potential one-pot procedure could be conceptualized as follows:

Activation: A suitable carboxylic acid containing a protected thiol group (e.g., S-acetylthioacetic acid) is activated in situ.

Acylation: The activated acid reacts with a simple amidoxime (e.g., formamidoxime) to form an O-acylamidoxime intermediate.

Cyclization: The intermediate undergoes base- or heat-induced cyclodehydration to form the 3-substituted-1,2,4-oxadiazole ring.

Deprotection: An appropriate workup step would be required to deprotect the thiol group, yielding the final this compound.

The table below outlines potential components for such a one-pot synthesis.

| Role | Reagent Class | Specific Examples | Purpose | Reference |

| Precursor 1 | Amidoximes | Formamidoxime, Acetonitrile-derived amidoxime | Provides N-C-N fragment of the oxadiazole ring. | researchgate.net |

| Precursor 2 | Carboxylic Acid Derivative | S-Acetylthioacetic acid, Thioacetic acid | Provides C-O fragment and the methanethiol side chain. | nih.gov |

| Coupling Agent / Catalyst | Carbodiimides, Inorganic Bases | 1,1'-Carbonyldiimidazole (CDI), Potassium Carbonate (K2CO3), Cesium Carbonate (Cs2CO3) | Facilitates the condensation and cyclization steps. | mdpi.comnih.govnih.gov |

| Solvent | Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | Provides a suitable medium for the reaction. | mdpi.comresearchgate.net |

Purification and Isolation Techniques for Oxadiazole Thiols

The purification and isolation of the target product are critical steps to ensure high purity. For oxadiazole thiols, which possess acidic properties, a combination of standard and specific techniques can be employed. The presence of the thiol group allows these compounds to exist in thiol-thione tautomeric forms, which can influence their physical properties and purification behavior. nih.gov

Recrystallization: This is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial for effective purification.

Procedure: The crude solid is dissolved in a minimum amount of a suitable hot solvent. The solution is then cooled, often to sub-ambient temperatures, to induce crystallization. The purified crystals are collected by filtration. mdpi.com

Common Solvents: Mixtures such as ethanol-water, DMF-ethanol, and acetone-water have been successfully used for the recrystallization of related oxadiazole and triazole derivatives. nih.govmdpi.comnih.gov

Column Chromatography: Chromatography is used to separate the desired compound from impurities based on differential adsorption to a stationary phase.

Procedure: A solution of the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (solvent or solvent mixture) is passed through the column, and fractions are collected. The separation is monitored by techniques like Thin-Layer Chromatography (TLC). nih.gov

Stationary Phase: Silica gel is most commonly used. nih.gov

Eluent Systems: A mixture of non-polar and polar solvents, such as chloroform-petroleum spirit, is often effective. nih.gov

Acid-Base Extraction: This technique leverages the acidic nature of the thiol group (pKa ~10-11) for efficient purification.

Procedure: The crude product, dissolved in an organic solvent, is treated with an aqueous basic solution (e.g., NaOH or KOH). The acidic thiol is deprotonated to form a water-soluble thiolate salt, which partitions into the aqueous phase. The organic layer containing non-acidic impurities is discarded. The aqueous layer is then washed with a fresh organic solvent before being acidified (e.g., with HCl), causing the purified thiol to precipitate out. nih.govgoogle.com This method is particularly effective for removing neutral or basic impurities.

The following table summarizes the primary purification techniques for oxadiazole thiols.

| Technique | Principle | Typical Reagents/Materials | Application Notes | Reference |

| Recrystallization | Differential solubility of the compound and impurities at varying temperatures. | Ethanol, DMF, Water, Acetone | Effective for obtaining high-purity crystalline solids. Solvent choice is critical. | mdpi.comnih.gov |

| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Silica Gel, Chloroform, Petroleum Spirit | Useful for separating compounds with similar polarities. | nih.gov |

| Acid-Base Extraction | The acidic proton of the thiol group allows for selective extraction into an aqueous base. | NaOH, KOH, HCl, Organic Solvents (e.g., Ethyl Acetate) | Highly effective for separating acidic thiols from neutral or basic impurities. | nih.govgoogle.com |

Chemical Reactivity and Derivatization of 1,2,4 Oxadiazol 3 Yl Methanethiol

Reactivity Profile of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered, planar, aromatic heterocycle containing one oxygen and two nitrogen atoms. chemicalbook.com Its structure imparts a specific reactivity pattern. The ring system is characterized by low aromaticity and a weak, easily cleavable O-N bond, which makes it susceptible to rearrangements into more stable heterocyclic structures. chim.itresearchgate.net

The electronic landscape of the 1,2,4-oxadiazole ring features pyridine-like nitrogen atoms and is generally electron-deficient. chemicalbook.com This topography renders the carbon atoms at positions C3 and C5 electrophilic and thus vulnerable to nucleophilic attack. chemicalbook.comchim.it Conversely, the ring is typically inert to electrophilic substitution reactions like halogenation, nitration, or acylation. chemicalbook.com While the parent 1,2,4-oxadiazole is unstable, 3,5-disubstituted derivatives exhibit greater stability. chemicalbook.com Monosubstituted versions are less stable and can undergo ring-opening under thermal or basic conditions. chemicalbook.comresearchgate.net

The entire 1,2,4-oxadiazole ring acts as an electron-withdrawing group, which can enhance the reactivity of its substituents. researchgate.net The ring's susceptibility to reduction and cleavage of the O-N bond is a key feature, often leading to thermal or photochemical rearrangements. chim.it Notable rearrangement reactions include the Boulton-Katritzky Rearrangement (BKR) and Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) reactions. chim.itresearchgate.net

Table 1: Reactivity Characteristics of the 1,2,4-Oxadiazole Ring

| Feature | Description | Reference |

| Aromaticity | Low level of aromaticity. | chim.it |

| Key Bonds | Contains a weak and easily cleavable O-N bond. | chim.itresearchgate.net |

| Electrophilic Sites | Carbon atoms at C3 and C5 are electrophilic and prone to nucleophilic substitution. | chemicalbook.comchim.it |

| Nucleophilic Sites | The N(4) atom exhibits nucleophilic character. | chim.it |

| Reaction with Electrophiles | Generally inert to electrophilic substitution on the ring. | chemicalbook.com |

| Stability | Stability depends on substitution; 3,5-disubstituted rings are stable, while monosubstituted ones are less so. | chemicalbook.com |

| Rearrangements | Prone to thermal and photochemical rearrangements (e.g., BKR, ANRORC) to form more stable heterocycles. | chim.itresearchgate.net |

Chemical Transformations Involving the Thiol (-SH) Group

The methanethiol (B179389) group attached to the 1,2,4-oxadiazole ring is a highly reactive functional group, enabling a wide range of chemical modifications. As the sulfur analog of an alcohol, the thiol group is a potent nucleophile and is readily oxidized. wikipedia.org

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, falling under the umbrella of "click chemistry". mdpi.com This reaction involves the radical-mediated addition of a thiol across a double bond (an alkene or "ene"). mdpi.com The process is typically initiated by light (photochemical initiation) or a radical initiator and proceeds in an anti-Markovnikov fashion. unito.it

In the context of (1,2,4-Oxadiazol-3-yl)methanethiol, the thiol group can react with various alkenes to form thioether derivatives. researchgate.net This method is valued for its high atom economy, mild reaction conditions, and high yields. unito.it The reaction is highly regioselective, with the thiyl radical adding to the less substituted carbon of the alkene. nih.gov Thiol-ene reactions have been widely used for polymer synthesis and the functionalization of surfaces and biomolecules. mdpi.comrsc.org

Thiols are susceptible to oxidation, and the resulting product depends on the strength of the oxidizing agent used. researchgate.net Mild oxidizing agents, such as iodine or bromine, readily convert thiols to disulfides. wikipedia.orgresearchgate.net In the case of this compound, this would lead to the formation of a disulfide-linked dimer. This oxidation-reduction process is often reversible. tandfonline.com

Stronger oxidizing agents can further oxidize the thiol group to form more highly oxidized sulfur species. researchgate.net The ultimate oxidation product is typically a sulfonic acid (R-SO₃H). researchgate.netwikipedia.org The oxidation of thiols can also be promoted by certain metal ions or occur in aqueous, oxygenated conditions. nih.govresearchgate.net

Table 2: Oxidation Products of the Thiol Group

| Oxidizing Agent | Product | Description | Reference |

| Mild (e.g., I₂, Br₂, air) | Disulfide (R-S-S-R) | Two thiol molecules are coupled via a sulfur-sulfur bond. | wikipedia.orgresearchgate.net |

| Strong (e.g., KMnO₄, H₂O₂) | Sulfonic Acid (R-SO₃H) | The sulfur atom is fully oxidized. | researchgate.netwikipedia.org |

The thiol group is inherently nucleophilic due to the lone pairs of electrons on the sulfur atom. researchgate.net Its nucleophilicity is significantly enhanced upon deprotonation to form the corresponding thiolate anion (R-S⁻). wikipedia.orgnih.gov Thiols are more acidic than their alcohol counterparts, meaning they can be deprotonated by moderately strong bases. wikipedia.orgwikipedia.org

The resulting thiolate is a potent nucleophile that readily participates in S-alkylation reactions (a type of nucleophilic substitution) with electrophiles like alkyl halides. wikipedia.org This reaction is a fundamental method for forming thioethers (sulfides). For this compound, reaction with an alkyl halide (e.g., R-Br) in the presence of a base would yield the corresponding sulfide (B99878) derivative, 3-((R-sulfanyl)methyl)-1,2,4-oxadiazole. This nucleophilic character also allows thiols to react with other electrophilic centers, such as those in epoxides or α,β-unsaturated carbonyl compounds (via Michael addition). msu.edu

Design and Synthesis of Novel this compound Derivatives

The dual reactivity of the 1,2,4-oxadiazole ring and the thiol group allows for the targeted design and synthesis of a diverse range of derivatives. While the oxadiazole ring itself can be constructed from precursors like amidoximes and acid derivatives, subsequent modifications often exploit the reactivity of attached functional groups. chim.itmdpi.com

The most direct route for creating derivatives of this compound involves chemical transformations at the sulfur atom. The high nucleophilicity of the thiol/thiolate makes it an ideal handle for introducing a wide variety of substituents.

A common synthetic strategy involves the S-alkylation of a pre-formed oxadiazole-thiol. researchgate.net This is typically achieved by reacting the thiol with an electrophile, such as an alkyl or benzyl (B1604629) halide, in the presence of a base like sodium carbonate or sodium hydride. researchgate.netnih.gov This approach has been used to synthesize series of 1,3,4-oxadiazole-2-yl benzyl sulfides. researchgate.net The reaction of a heterocyclic thiol with an electrophile like 2-bromoacetamide (B1266107) is another example of creating thioether linkages. researchgate.net These reactions are generally efficient and proceed under mild conditions, making them suitable for generating libraries of compounds for further study. nih.gov

Substituent Effects on Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is a five-membered heterocycle with one oxygen and two nitrogen atoms. This arrangement of heteroatoms results in a system with low aromaticity and a significant dipole moment, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack. chim.itchemicalbook.com Specifically, the C3 and C5 positions are the primary sites for nucleophilic substitution. chemicalbook.com The reactivity of these positions is profoundly influenced by the electronic nature of the substituents attached to the ring.

Electron-withdrawing groups (EWGs) attached to the 1,2,4-oxadiazole ring are known to enhance its electrophilicity, thereby increasing its susceptibility to nucleophilic attack. Conversely, electron-donating groups (EDGs) tend to decrease the ring's reactivity towards nucleophiles. The methanethiol group (-CH₂SH) at the 3-position of the target compound can exhibit dual electronic effects. The methylene (B1212753) linker acts as a weak electron-donating group through an inductive effect. However, the thiol group itself can participate in reactions as a nucleophile or, upon deprotonation to the thiolate, become a stronger nucleophile and potentially influence the electronic character of the ring through resonance, although this effect is mediated by the insulating methylene bridge.

While specific studies on this compound are not extensively documented in publicly available literature, general principles of substituent effects on oxadiazole reactivity can be extrapolated. For instance, in related heterocyclic systems, the presence of a substituent at the 3-position can influence the regioselectivity of further reactions. The electron-donating nature of the methylene group in the methanethiol substituent would be expected to slightly decrease the electrophilicity of the C3 carbon it is attached to. This might, in turn, make the C5 position relatively more susceptible to nucleophilic attack, assuming it bears a suitable leaving group or is otherwise activated.

The inherent reactivity of the 1,2,4-oxadiazole ring also includes a propensity for ring-opening and rearrangement reactions, a facet that is also sensitive to substituent effects. chim.it

Reaction Mechanisms and Kinetic Studies Related to Derivatization

The derivatization of this compound can proceed through reactions involving either the oxadiazole ring or the methanethiol side chain. The thiol group is a versatile functional handle for a variety of chemical transformations.

Derivatization via the Methanethiol Group:

The primary mode of derivatization for the methanethiol side chain involves the nucleophilic character of the sulfur atom. Common reactions include:

S-Alkylation: The thiol can be readily alkylated by reacting with alkyl halides or other electrophiles in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophile.

Michael Addition: Thiols are known to participate in Michael additions to α,β-unsaturated carbonyl compounds.

Oxidation: The thiol group can be oxidized to form disulfides, sulfenic acids, sulfinic acids, or sulfonic acids, depending on the oxidizing agent and reaction conditions.

Kinetic studies of these derivatization reactions would be expected to follow standard nucleophilic substitution or addition kinetics, with the rate being dependent on the concentrations of the thiol, the electrophile, and the base (if used), as well as temperature and solvent.

Reactions Involving the 1,2,4-Oxadiazole Ring:

A significant reaction pathway for 3-substituted 1,2,4-oxadiazoles is the Boulton-Katritzky Rearrangement (BKR) . chim.itidexlab.comepa.gov This rearrangement involves the intramolecular cyclization of a side chain at the 3-position onto the N2 atom of the oxadiazole ring, leading to the formation of a new heterocyclic system. For a BKR to occur, the side chain must contain a nucleophilic atom at a suitable position to facilitate a 5- or 6-membered ring transition state.

In the case of this compound itself, the methanethiol side chain is too short to directly participate in a standard BKR. However, derivatization of the thiol group can introduce the necessary functionality. For example, if the thiol is reacted with a molecule containing a nucleophilic group (e.g., an amine or another thiol) separated by an appropriate linker, the resulting derivative could then undergo a Boulton-Katritzky type rearrangement.

Mechanistic studies on the BKR of 3-substituted 1,2,4-oxadiazoles have shown that the reaction can be influenced by factors such as the nature of the solvent, the presence of acids or bases, and the electronic and steric properties of the substituents on both the oxadiazole ring and the side chain. chim.itepa.gov Kinetic studies of BKR have revealed that the rate-determining step can vary depending on the specific substrate and reaction conditions. epa.gov

| Reaction Type | Reactants | Products | Key Kinetic Parameters | Potential Mechanistic Insights |

| S-Alkylation | This compound, Alkyl Halide, Base | S-Alkyl-(1,2,4-Oxadiazol-3-yl)methanethiol | Rate constant (k), Order of reaction with respect to each reactant | SN2 mechanism, role of base in thiolate formation |

| Michael Addition | This compound, α,β-Unsaturated Carbonyl | Michael Adduct | Equilibrium constant (Keq), Rate of forward and reverse reactions | Reversibility of the reaction, influence of substituents on the Michael acceptor |

| Oxidation | This compound, Oxidizing Agent (e.g., H₂O₂) | Disulfide, Sulfinic acid, etc. | Stoichiometry of the reaction, rate dependence on oxidant concentration | Stepwise oxidation pathway, identification of intermediates |

| Boulton-Katritzky Rearrangement (of a derivative) | Derivatized this compound | Rearranged Heterocycle | Rate constant (k), Activation energy (Ea), Entropy of activation (ΔS‡) | Concerted vs. stepwise mechanism, influence of substituents on rearrangement rate |

Computational and Theoretical Investigations of 1,2,4 Oxadiazol 3 Yl Methanethiol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like (1,2,4-Oxadiazol-3-yl)methanethiol, DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecular geometry and calculate various electronic properties. mdpi.com These calculations provide insights into the molecule's stability and reactivity.

Key parameters obtained from DFT studies include the total energy, dipole moment, and the distribution of electrostatic potential. The molecular electrostatic potential (MEP) map is particularly valuable as it highlights the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. mdpi.com For instance, in related oxadiazole derivatives, the nitrogen and oxygen atoms of the heterocyclic ring typically exhibit negative electrostatic potential, suggesting they are prone to electrophilic attack, while the regions around the hydrogen atoms are generally positive.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For 1,2,4-oxadiazole (B8745197) derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the thiol group and parts of the oxadiazole ring, while the LUMO is typically distributed over the heterocyclic ring. researchgate.net This distribution influences the molecule's charge transfer properties and its potential to interact with other molecules.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Representative 1,2,4-Oxadiazole Derivative

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: The values presented in this table are representative examples based on published data for analogous compounds and are intended for illustrative purposes only, as specific data for this compound is not available.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility.

Conformational Analysis of this compound would involve identifying the most stable conformations (rotamers) arising from the rotation around the C-C and C-S single bonds. Computational methods can systematically scan the potential energy surface to locate energy minima corresponding to stable conformers. For the methanethiol (B179389) substituent, different orientations relative to the oxadiazole ring would be investigated to determine the global minimum energy conformation.

Molecular Dynamics (MD) Simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the atomic motions at a given temperature, MD simulations can explore the conformational landscape, identify dominant conformations, and analyze the flexibility of the molecule. Such simulations on 1,2,4-oxadiazole derivatives have been used to understand their stability and interactions within biological systems, such as the binding pocket of an enzyme. mdpi.comnih.gov The simulations can reveal how the molecule adapts its shape to fit into a binding site and the stability of these interactions over time.

In Silico Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of this compound in various chemical reactions. Fukui functions, derived from DFT calculations, can be used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. For the thiol group, parameters like the S-H bond dissociation energy can be calculated to predict its antioxidant potential or its role in nucleophilic reactions.

The regioselectivity of reactions involving the oxadiazole ring can also be assessed. For instance, the relative susceptibility of the different nitrogen and carbon atoms in the ring to chemical modification can be predicted based on calculated atomic charges and orbital coefficients.

Ligand-Protein Interaction Modeling (e.g., Molecular Docking for Scaffold Design)

The 1,2,4-oxadiazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its favorable metabolic stability and ability to engage in various non-covalent interactions with biological targets. mdpi.com

Investigation of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This method is instrumental in scaffold-based drug design, where the 1,2,4-oxadiazole core of this compound could serve as a central framework for building potential enzyme inhibitors or receptor modulators.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case this compound, is then computationally placed into the active site of the protein in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Docking studies on analogous 1,2,4-oxadiazole derivatives have revealed key interactions that contribute to their binding affinity. mdpi.comrsc.org These often include:

Hydrogen bonds: The nitrogen atoms of the oxadiazole ring and the sulfur atom of the thiol group can act as hydrogen bond acceptors, while the N-H of a protein backbone or the O-H of a side chain can act as donors.

π-π stacking: The aromatic oxadiazole ring can engage in stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the protein's binding site. spbu.ru

Hydrophobic interactions: The nonpolar parts of the molecule can interact favorably with hydrophobic pockets in the protein.

Table 2: Illustrative Molecular Docking Results for a 1,2,4-Oxadiazole Scaffold in a Target Protein Active Site

| Parameter | Result |

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | TYR 234, PHE 356, ASN 158 |

| Types of Interactions | Hydrogen bond with ASN 158, π-π stacking with PHE 356 |

Note: This table presents hypothetical docking results for a generic 1,2,4-oxadiazole scaffold to illustrate the type of information obtained from such studies. The specific values and interacting residues would vary depending on the target protein.

By analyzing these binding modes, researchers can understand the structure-activity relationships (SAR) and rationally design modifications to the this compound scaffold to enhance its binding affinity and selectivity for a specific biological target.

Structure-Based Design Principles for Oxadiazole-Thiol Scaffolds

The integration of a 1,2,4-oxadiazole ring and a thiol group into a single molecular scaffold creates a platform with significant potential in drug discovery. The design of such compounds is guided by an understanding of the distinct physicochemical properties of each component and their synergistic contributions to molecular interactions with biological targets. Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in elucidating these interactions and guiding the optimization of lead compounds. uniroma1.it

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is a bioisosteric replacement for esters and amides, offering improved metabolic stability. uniroma1.it The nitrogen atoms in the ring are capable of acting as hydrogen bond acceptors, a crucial feature for anchoring a ligand within the binding site of a protein. nih.gov The oxadiazole ring itself is a relatively rigid and planar structure, which can help to properly orient appended functional groups for optimal interactions with a target receptor. Structural modifications on the oxadiazole ring can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate, allowing for the design of selective and potent agents. uniroma1.it

The thiol (-SH) group, and its corresponding thiolate anion (-S⁻), is a potent nucleophile and can form strong coordinate bonds with metal ions present in the active sites of metalloenzymes. It can also act as a hydrogen bond donor. The presence of a thiol group can thus facilitate strong and specific interactions with a biological target.

Key Structure-Based Design Principles:

Hydrogen Bonding: The nitrogen atoms of the 1,2,4-oxadiazole ring are key hydrogen bond acceptors. Structure-based design often focuses on positioning these atoms to interact with hydrogen bond donors, such as amino acid residues like asparagine, glutamine, or the backbone N-H groups, in a protein's active site.

Metal Ion Chelation: For metalloenzymes, the thiol group is a primary point of interaction. The design of inhibitors for these enzymes often involves orienting the thiol group to chelate the catalytic metal ion (e.g., zinc, iron, or copper), leading to potent inhibition.

Hydrophobic Interactions: Substituents on the 1,2,4-oxadiazole ring can be modified to optimize hydrophobic interactions with nonpolar pockets in the target protein. This can enhance binding affinity and selectivity.

Linker-Mediated Orientation: The methanethiol group acts as a short, flexible linker. Its length and conformational flexibility can be computationally modeled to ensure the oxadiazole core and any additional substituents are positioned for optimal binding.

Structure-Activity Relationship (SAR): SAR studies on related 1,2,4-oxadiazole derivatives have shown that the nature and position of substituents on the heterocyclic ring are critical for biological activity. For instance, in a series of 1,2,4-oxadiazole antibiotics, variations in the substituents on the ring led to significant differences in their antibacterial potency. nih.gov

Illustrative Computational Data for Oxadiazole Derivatives

While specific data for this compound is unavailable, the following table presents typical computational data obtained for related oxadiazole derivatives in drug discovery studies. This data is for illustrative purposes to demonstrate the types of computational analyses performed.

| Compound Class | Target | Computational Method | Key Findings | Reference |

| 1,3,4-Oxadiazole (B1194373) Derivatives | VEGFR-2 | DFT, Molecular Docking | Identification of derivatives with high binding affinity and selectivity for VEGFR-2 over EGFR. mdpi.com | mdpi.com |

| 1,3,4-Oxadiazole-2-thiol Derivatives | Bcl-2 | Molecular Docking | Correlation between the length of a fatty acid chain and cytotoxic activity. researchgate.net | researchgate.net |

| 1,2,4-Oxadiazole Derivatives | Penicillin-Binding Protein 2a | in silico Screening | Discovery of non-β-lactam antibiotics with activity against Gram-positive bacteria. nih.gov | nih.gov |

| Morpholine-Benzimidazole-Oxadiazole Derivatives | VEGFR-2 | Molecular Docking, Molecular Dynamics | Potent inhibition of VEGFR-2, with specific substitutions enhancing binding affinity. acs.org | acs.org |

Applications and Emerging Roles of 1,2,4 Oxadiazol 3 Yl Methanethiol As a Chemical Scaffold

Applications in Medicinal Chemistry Design and Scaffold Development

The unique structural features of the 1,2,4-oxadiazole (B8745197) ring, combined with the reactive thiol group, make (1,2,4-Oxadiazol-3-yl)methanethiol a valuable building block in the design and synthesis of novel therapeutic agents and chemical tools.

Bioisosteric Replacement Strategies

The 1,2,4-oxadiazole moiety is widely recognized as a bioisostere for amide and ester groups. nih.govnih.govmdpi.com This substitution can lead to improved metabolic stability and enhanced pharmacokinetic profiles of drug candidates by mitigating hydrolysis by esterases. nih.gov The introduction of the 1,2,4-oxadiazole ring as a bioisosteric replacement has been a successful strategy in the development of various therapeutic agents. nih.govnih.gov For instance, in the discovery of neuroprotective monoamine oxidase B (MAO-B) inhibitors, the incorporation of a 1,2,4-oxadiazole ring led to the identification of potent and selective compounds. nih.gov

While direct examples focusing solely on this compound are limited in widely available literature, the established principles of bioisosterism strongly support its potential in this area. The thiol group offers a reactive handle for further molecular elaboration, allowing for its strategic incorporation into larger molecules to mimic the spatial and electronic properties of ester or amide functionalities.

Scaffold for Heterocyclic Combinatorial Libraries

The 1,2,4-oxadiazole core is a favored scaffold for the construction of combinatorial libraries aimed at discovering new bioactive molecules. acs.orgnih.gov Its synthetic accessibility and the ability to introduce diversity at multiple positions make it an ideal framework for generating large collections of compounds for high-throughput screening. nih.govnih.gov

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a common strategy in building such libraries. acs.orgnih.gov The this compound scaffold, with its reactive thiol group, provides an excellent opportunity for diversification at the 3-position. This allows for the attachment of a wide array of substituents through various thiol-based chemical reactions, thereby expanding the chemical space of the resulting library.

Table 1: Examples of 1,2,4-Oxadiazole-Based Combinatorial Libraries in Drug Discovery

| Library Focus | Scaffold Type | Therapeutic Target/Application | Reference |

| Anticancer Agents | 3,5-disubstituted-1,2,4-oxadiazoles | Human cancer cell lines | acs.org |

| Farnesoid X Receptor (FXR) Antagonists | 3,5-disubstituted-1,2,4-oxadiazoles | Metabolic diseases | nih.gov |

| DNA-Encoded Chemical Libraries (DECLs) | 3,5-disubstituted-1,2,4-oxadiazoles | Various biological targets | nih.gov |

Rational Design of Chemically Active Probes

The development of chemically active probes is crucial for studying biological processes and for target validation in drug discovery. The 1,2,4-oxadiazole scaffold has been utilized in the rational design of such probes. For example, derivatives of 1,2,4-oxadiazole have been designed as inhibitors for enzymes like papain-like protease (PLpro) of SARS-CoV-2. nih.gov

The this compound core offers a platform for designing probes where the thiol group can be used for covalent modification of target proteins or for attaching reporter molecules such as fluorescent dyes or biotin (B1667282) tags. This allows for the development of specific tools to investigate protein function and localization.

Contributions to Materials Science and Polymer Chemistry

The unique electronic properties and thermal stability of the 1,2,4-oxadiazole ring, coupled with the versatile reactivity of the thiol group, position this compound as a promising component in the development of advanced materials.

Integration into Functional Polymers through Thiol Chemistry

The thiol group of this compound is a key functional group for its integration into polymer chains. Thiol-ene "click" chemistry, a highly efficient and versatile reaction, allows for the straightforward incorporation of thiol-containing molecules into polymers. This reaction proceeds under mild conditions and offers high yields, making it an attractive method for creating functional materials.

While specific examples of polymer synthesis using this compound are not yet widely reported, the principles of thiol-ene chemistry suggest its potential for creating polymers with tailored properties. The incorporation of the 1,2,4-oxadiazole moiety could enhance the thermal stability and modify the electronic characteristics of the resulting polymer.

Design of Advanced Organic Materials (e.g., Luminescent applications)

Oxadiazole derivatives are known for their applications in materials science, particularly in the development of luminescent materials for organic light-emitting diodes (OLEDs). mdpi.com The 1,3,4-oxadiazole (B1194373) isomers, in particular, have been extensively studied for their electron-transporting and light-emitting properties.

Although research specifically on the luminescent properties of materials containing the this compound structure is still emerging, the inherent characteristics of the 1,2,4-oxadiazole ring suggest potential in this area. The ability to functionalize the thiol group allows for the tuning of the material's photophysical properties, opening avenues for the design of novel organic materials with specific luminescent characteristics.

Role in Agrochemical Research and Development

The 1,2,4-oxadiazole ring is a key structural motif in a variety of biologically active compounds, and its presence in agrochemical research has led to the development of novel pesticides. The incorporation of a methanethiol (B179389) group at the 3-position of the 1,2,4-oxadiazole ring provides a reactive handle for further molecular elaboration, allowing for the creation of diverse chemical libraries with a wide range of biological activities.

Research has demonstrated that derivatives of this compound exhibit significant efficacy against a spectrum of agricultural pests, including fungi, bacteria, and nematodes. These compounds often act by inhibiting crucial enzymes in the pathogens, leading to their demise.

Detailed Research Findings:

Nematicidal Activity: A number of 1,2,4-oxadiazole derivatives have shown moderate to excellent activity against root-knot nematodes such as Meloidogyne incognita. nih.govrsc.org For example, tioxazafen (B1208442), a commercial nematicide, features a 1,2,4-oxadiazole core and has demonstrated broad-spectrum activity. nih.gov In one study, a series of novel 1,2,4-oxadiazole derivatives containing amide fragments were synthesized, with compound F11 showing a corrected mortality rate of 93.2% against Meloidogyne incognita at a concentration of 200 μg/mL, outperforming the commercial nematicide tioxazafen in this assay. nih.gov Another study focusing on haloalkyl derivatives found that compound A1 exhibited outstanding nematicidal activity against Bursaphelenchus xylophilus, with an LC50 value of 2.4 μg/mL, which was significantly better than avermectin (B7782182) and tioxazafen. nih.gov

Antifungal Activity: Derivatives of 1,2,4-oxadiazole have been investigated as potential fungicides. Some compounds have shown significant inhibitory effects against various plant pathogenic fungi. For instance, a series of 1,2,4-oxadiazole derivatives were synthesized and tested against several fungi, with some compounds showing promising activity against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. rsc.org In a particular study, compound 4f demonstrated superior antifungal activity against Exserohilum turcicum compared to the commercial fungicide carbendazim. rsc.org Another set of derivatives containing amide fragments was also evaluated, and compound F15 was found to have excellent in vitro antifungal activity against Sclerotinia sclerotiorum, with an EC50 value of 2.9 μg/mL, comparable to the commercial fungicides thifluzamide (B1681302) and fluopyram. nih.gov

Antibacterial Activity: The 1,2,4-oxadiazole scaffold has also been explored for its antibacterial properties against plant pathogens. In a study, novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial effects. Compounds 5u and 5v displayed excellent activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), the causative agents of bacterial blight and bacterial leaf streak in rice, respectively. nih.govrsc.org Their efficacy was found to be superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. rsc.org

Interactive Data Table: Agrochemical Activity of 1,2,4-Oxadiazole Derivatives

| Compound | Target Organism | Activity Type | Efficacy | Reference |

| F11 | Meloidogyne incognita | Nematicidal | 93.2% mortality at 200 μg/mL | nih.gov |

| A1 | Bursaphelenchus xylophilus | Nematicidal | LC50 = 2.4 μg/mL | nih.gov |

| 4f | Exserohilum turcicum | Antifungal | Better than carbendazim | rsc.org |

| F15 | Sclerotinia sclerotiorum | Antifungal | EC50 = 2.9 μg/mL | nih.gov |

| 5u | Xanthomonas oryzae pv. oryzae | Antibacterial | EC50 = 19.04 μg/mL | rsc.org |

| 5v | Xanthomonas oryzae pv. oryzae | Antibacterial | EC50 = 21.78 μg/mL | rsc.org |

Applications in Chemo-sensing and Analytical Chemistry

While the application of this compound and its derivatives in agrochemical research is well-documented, their utilization in chemo-sensing and analytical chemistry is a nascent and largely unexplored field. There is a scarcity of published research demonstrating the direct use of this specific scaffold as a chemosensor. However, the inherent chemical properties of its constituent parts—the 1,2,4-oxadiazole ring and the methanethiol group—suggest a significant potential for development in this area.

Potential for Thiol-Based Sensing:

The thiol (-SH) group is a well-established functional group in the design of chemosensors. Its high affinity for heavy metal ions and its ability to participate in various chemical reactions form the basis for many sensing mechanisms.

Heavy Metal Ion Detection: Thiols are known to bind strongly with soft metal ions such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). This interaction can be transduced into a detectable signal, such as a change in color (colorimetric sensing) or fluorescence. A chemosensor incorporating the this compound scaffold could potentially be designed to selectively capture these environmentally and biologically important ions. While some 1,3,4-oxadiazole derivatives have been investigated as fluorescent chemosensors for metal ions like Cu²⁺, similar studies on 1,2,4-oxadiazole-methanethiol systems are yet to be reported. researchgate.net

Fluorescence Quenching/Enhancement: The thiol group can act as a fluorescence quencher. A sensor could be designed where the fluorescence of a fluorophore is initially quenched by the thiol group. Upon interaction with an analyte, the thiol group could be modified, leading to a restoration of fluorescence ("turn-on" sensor). Conversely, the interaction of the thiol with an analyte could lead to quenching of a fluorescent signal ("turn-off" sensor). The design of fluorescent probes for thiols often relies on reactions like Michael addition or cleavage of disulfide bonds. nih.govrsc.org

Role of the 1,2,4-Oxadiazole Ring:

The 1,2,4-oxadiazole ring itself possesses electronic properties that could be harnessed for sensing applications.

Signal Transduction: The aromatic and electron-withdrawing nature of the 1,2,4-oxadiazole ring can influence the photophysical properties of an attached fluorophore or chromophore. This modulation of electronic properties upon analyte binding to the methanethiol group could be the basis for signal transduction in a sensor.

Scaffold for Sensor Assembly: The 1,2,4-oxadiazole ring provides a rigid and stable platform for the spatial arrangement of a recognition unit (the methanethiol group) and a signaling unit (a fluorophore or chromophore). This defined structure is crucial for achieving high selectivity and sensitivity in a chemosensor.

Future Research Directions and Unexplored Avenues for 1,2,4 Oxadiazol 3 Yl Methanethiol

Development of Novel and Efficient Synthetic Routes

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented, typically involving the cyclization of an O-acylamidoxime intermediate. nih.govresearchgate.net These methods often proceed via the acylation of amidoximes with various reagents like acyl chlorides or carboxylic acids, followed by a dehydration step to form the aromatic oxadiazole ring. researchgate.net However, the specific synthesis of (1,2,4-Oxadiazol-3-yl)methanethiol is not prominently described, presenting an immediate opportunity for synthetic innovation.

Future research could focus on developing a multi-step synthesis that is both efficient and scalable. A plausible strategy would involve the initial preparation of a 3-(halomethyl)-1,2,4-oxadiazole intermediate. This could be achieved by starting with an appropriate amidoxime (B1450833) and a haloacetylating agent. The subsequent nucleophilic substitution of the halide with a sulfur source, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by alkaline hydrolysis, would yield the target methanethiol (B179389). youtube.com

Key areas for optimization in this synthetic approach would include:

Green Chemistry Principles: Exploring room-temperature reactions, minimizing hazardous solvents, and using catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to promote cyclization under milder conditions. nih.gov

Flow Chemistry: Adapting the synthesis to a continuous flow system, which can offer enhanced safety, reproducibility, and scalability for the production of the compound and its derivatives.

Exploration of Advanced Derivatization Chemistries

The true potential of this compound lies in its capacity as a versatile scaffold for chemical derivatization. The presence of the nucleophilic thiol group and the stable oxadiazole core allows for a multitude of chemical transformations to create a library of novel compounds with diverse properties.

The methanethiol group is a prime site for modification. Future research should explore:

S-Alkylation and S-Arylation: Reaction with various electrophiles (e.g., alkyl halides, phenacyl bromides) to introduce a wide range of substituents, thereby modulating the compound's steric and electronic properties. nih.govacs.org

Oxidation to Disulfides: Controlled oxidation of the thiol can lead to the corresponding disulfide dimer. This reaction is particularly relevant in biological contexts, mimicking the formation of disulfide bridges in proteins. youtube.com

Thioether and Thioester Formation: Condensation reactions to form thioethers and thioesters, further expanding the chemical space and introducing new functional groups.

Simultaneously, the 1,2,4-oxadiazole (B8745197) ring itself, while generally stable, offers derivatization opportunities, particularly if a functional handle is present at the C5 position. Synthesizing analogues with different C5 substituents would allow for a systematic study of structure-activity relationships (SAR).

| Reaction Type | Reagents and Conditions | Potential Product Class | Significance |

|---|---|---|---|

| S-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃), Acetone | 3-(Alkylthiomethyl)-1,2,4-oxadiazoles | Modulation of lipophilicity and steric profile. |

| S-Acylation | Acyl Chloride (RCOCl), Pyridine | S-(1,2,4-Oxadiazol-3-ylmethyl) thioesters | Introduction of carbonyl functionality for new interactions. |

| Disulfide Formation | Mild Oxidizing Agent (e.g., I₂, air) | Bis(1,2,4-oxadiazol-3-ylmethyl) disulfide | Creation of dimeric structures; potential for dynamic covalent chemistry. |

| Michael Addition | α,β-Unsaturated Carbonyl, Base | Thioether adducts | Covalent modification of biological targets. |

Integration into Complex Chemical Systems and Supramolecular Assemblies

The unique structural features of this compound make it an attractive building block for the construction of more complex chemical architectures. The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors or metal-coordinating sites, while the soft sulfur atom of the thiol group has a strong affinity for soft metals.

This dual functionality opens avenues for its use in:

Coordination Chemistry: As a ligand for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). nih.gov The directionality of the oxadiazole and the binding properties of the thiol could lead to materials with interesting catalytic, sensing, or gas storage properties.

Supramolecular Chemistry: The molecule can participate in self-assembly processes driven by non-covalent interactions such as hydrogen bonding, π-π stacking (if aromatic substituents are present), and metal coordination. This could be harnessed to create well-defined supramolecular structures like gels, liquid crystals, or discrete cages. nih.gov

Surface Modification: The thiol group provides a powerful anchor for grafting the molecule onto gold surfaces or nanoparticles. This would allow for the creation of functionalized surfaces where the oxadiazole moiety can be used to control surface properties, direct further assembly, or act as a recognition site.

Advanced Theoretical and Computational Studies for Predictive Modeling

Before embarking on extensive synthetic work, computational chemistry offers a powerful toolkit to predict the properties and potential applications of this compound and its derivatives. These in silico methods can guide experimental efforts, saving time and resources.

Future theoretical studies should focus on:

Density Functional Theory (DFT): To calculate the molecule's ground-state geometry, electronic structure (HOMO-LUMO gap), charge distribution, and spectroscopic properties. This information is fundamental to understanding its reactivity and potential as a material.

Molecular Docking: To screen the compound and its virtual derivatives against the binding sites of various enzymes or receptors. Given the prevalence of oxadiazoles (B1248032) in drug discovery, docking studies could identify potential biological targets, such as kinases, proteases, or tRNA synthetases. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule when interacting with a biological target or within a supramolecular assembly. MD simulations can provide insights into the stability of binding poses and the conformational changes that occur upon interaction. nih.gov

| Computational Method | Predicted Properties | Potential Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, vibrational frequencies, reaction energies. | Materials science (e.g., electronics), reaction mechanism studies. |

| Molecular Docking | Binding affinity and pose prediction with biological macromolecules. | Medicinal chemistry (drug discovery), chemical biology. |

| Molecular Dynamics (MD) | Conformational stability, binding free energy, dynamic interactions. | Understanding protein-ligand interactions, stability of supramolecular systems. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity or properties. | Lead optimization in drug discovery. |

Synergistic Applications Across Disciplines (e.g., Chemical Biology, Materials Engineering)

The true power of a novel chemical entity is often realized at the intersection of different scientific fields. This compound is poised for such interdisciplinary impact.

In Chemical Biology: The combination of a known pharmacophore (oxadiazole) and a reactive handle (thiol) makes this compound a promising tool. nih.govnih.gov It could be explored as:

An Enzyme Inhibitor: The thiol group could act as a nucleophile to covalently modify the active sites of enzymes, particularly cysteine proteases.

A Bioconjugation Hub: The thiol allows for selective attachment to biomolecules (proteins, nucleic acids) that have been engineered with a compatible reactive partner, enabling the creation of targeted probes or therapeutics.

A Probe for Target Identification: By incorporating a reporter tag (e.g., a fluorophore or biotin) via the thiol group, the molecule could be used in activity-based protein profiling (ABPP) to identify its cellular targets.

In Materials Engineering: The electronic properties and thermal stability associated with the oxadiazole ring, combined with the surface-anchoring ability of the thiol, suggest potential applications in advanced materials. mdpi.comresearchgate.net Research could investigate its use in:

Organic Electronics: As a component in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The oxadiazole core is known to facilitate electron transport, and its assembly on an electrode could be controlled via the thiol group. mdpi.com

Anticorrosion Agents: Thiol-containing compounds are effective corrosion inhibitors for metals. The oxadiazole moiety could enhance this property, leading to the development of highly effective protective coatings.

Sensors: Immobilization on a sensor chip via the thiol could allow the oxadiazole to act as a recognition element for specific analytes, with binding events transduced into a measurable signal.

Q & A

Q. What are the most reliable synthetic routes for preparing (1,2,4-oxadiazol-3-yl)methanethiol, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves multi-step protocols:

- Cyclization : Formation of the oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives (e.g., using NaNO₂/HCl under reflux) .

- Thiol introduction : Post-cyclization functionalization via nucleophilic substitution or reduction of disulfide intermediates. For example, thiol groups can be introduced using thiourea or H₂S in basic conditions .

- Critical factors : Temperature control (±2°C) and solvent selection (e.g., ethanol for recrystallization) significantly impact purity. Yields range from 32–54% in optimized protocols, with impurities often arising from incomplete cyclization or oxidation of the thiol group .

Q. How can researchers validate the structural integrity of this compound derivatives using spectroscopic and crystallographic methods?

Q. What biological targets or pathways are associated with this compound, and how are its bioactivities assessed?

- Targets : The oxadiazole core interacts with enzymes (e.g., γ-secretase) and receptors (e.g., serotonin transporters) via π-π stacking and hydrogen bonding . The thiol group enhances redox modulation and metal chelation .

- Assays :

- In vitro : Competitive binding assays (IC₅₀ determination) and enzymatic inhibition studies (e.g., fluorogenic substrates for proteases) .

- In silico : Molecular docking (AutoDock Vina) predicts binding affinities to targets like acetylcholinesterase (RMSD <2.0 Å) .

Advanced Research Questions

Q. How does the thiol group in this compound influence its reactivity in nucleophilic or redox-sensitive environments?

- Nucleophilic substitution : The thiol group undergoes alkylation with electrophiles (e.g., chloroacetamide) in polar aprotic solvents (DMF, 60°C), forming stable thioethers .

- Redox behavior : Cyclic voltammetry reveals oxidation peaks at +0.6–0.8 V (vs. Ag/AgCl), correlating with disulfide formation. Antioxidant activity is quantified via DPPH radical scavenging (EC₅₀ ≈20–50 µM) .

Q. How can researchers resolve contradictions in reported bioactivity data for oxadiazole-thiol derivatives across studies?

- Reproducibility checks : Validate assay conditions (e.g., pH 7.4 buffers to prevent thiol oxidation) and purity (>95% by HPLC) .

- Data normalization : Use internal standards (e.g., β-galactosidase controls) in enzymatic assays to account for batch-to-batch variability .

- Mechanistic studies : Employ isotopic labeling (³⁵S) to track metabolic stability and off-target effects .

Q. What catalytic systems enhance the efficiency of synthesizing this compound derivatives?

- Heterogeneous catalysts : K₂WO₄/Al₂O₃ improves cyclization yields by 15–20% via Lewis acid activation .

- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates thiolation steps in biphasic systems (water/CH₂Cl₂), reducing reaction time from 24 h to 6 h .

Methodological Considerations

- Synthetic optimization : Use design of experiments (DoE) to map temperature, solvent, and catalyst interactions .

- Stability testing : Monitor thiol degradation via LC-MS under accelerated conditions (40°C/75% RH) to establish shelf-life .

- Crystallographic data deposition : Submit refined CIF files to the Cambridge Structural Database (CSD) for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.